6-Nitro-2,3-diphenylquinoxaline

Catalog No.
S775814
CAS No.
7466-45-7
M.F
C20H13N3O2
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2,3-diphenylquinoxaline

CAS Number

7466-45-7

Product Name

6-Nitro-2,3-diphenylquinoxaline

IUPAC Name

6-nitro-2,3-diphenylquinoxaline

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H

InChI Key

QSJFEWWENJXUCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

The exact mass of the compound 6-Nitro-2,3-diphenylquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402618. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Nitro-2,3-diphenylquinoxaline (CAS 7466-45-7) is a highly electron-deficient heterocyclic building block characterized by a fused pyrazine-benzene core substituted with two phenyl rings and a strongly electron-withdrawing nitro group[1]. In industrial and advanced laboratory procurement, it is primarily sourced as a regiochemically pure precursor for the synthesis of 6-amino-2,3-diphenylquinoxaline and as a robust electron-acceptor scaffold for organic electronics [1]. The compound exhibits high thermal stability, presenting as a crystalline solid with a melting point exceeding 182 °C, which dictates its handling and processing parameters in high-temperature material deposition [2].

Attempting to substitute 6-nitro-2,3-diphenylquinoxaline with the unsubstituted parent compound (2,3-diphenylquinoxaline) or electron-rich analogs (e.g., 6-methyl-2,3-diphenylquinoxaline) fundamentally disrupts both synthetic workflows and material performance. The parent compound lacks the critical nitro handle required for downstream reduction to the 6-amino derivative; introducing this group post-synthesis via electrophilic aromatic substitution yields poor regiocontrol and requires extensive isomeric purification [1]. Furthermore, the absence of the nitro group drastically alters the compound's thermal profile, dropping the melting point by over 60 °C, which renders the parent compound unsuitable for processing conditions that require the high thermal stability of the 6-nitro derivative [1].

Thermal Stability and High-Temperature Processability

The presence of the strongly polar nitro group significantly enhances the intermolecular forces within the crystal lattice compared to the unsubstituted parent compound. 6-Nitro-2,3-diphenylquinoxaline exhibits a melting point of 182–195 °C, whereas the parent 2,3-diphenylquinoxaline melts at a substantially lower 118–121 °C [1]. This >60 °C differential is critical for applications involving vacuum sublimation or high-temperature polymer blending.

Evidence DimensionMelting point (Thermal stability)
Target Compound Data182–195 °C
Comparator Or Baseline2,3-Diphenylquinoxaline (118–121 °C)
Quantified DifferenceMinimum 64 °C higher melting point for the nitro derivative
ConditionsStandard atmospheric pressure thermal analysis

Higher thermal stability prevents premature melting or degradation during high-temperature material deposition processes such as OLED fabrication.

Regiopure Precursor Efficiency for Amination

Procuring 6-nitro-2,3-diphenylquinoxaline allows for direct, high-yield reduction to 6-amino-2,3-diphenylquinoxaline. Under standard catalytic hydrogenation (Pd/C, hydrazine hydrate), the nitro compound converts to the target amine with a 90% isolated yield [1]. In contrast, starting from the unsubstituted 2,3-diphenylquinoxaline requires a non-selective nitration step that produces mixed isomers, drastically lowering the overall yield of the regiochemically pure amine.

Evidence DimensionYield of regiochemically pure 6-amino-2,3-diphenylquinoxaline
Target Compound Data90% yield via direct reduction
Comparator Or BaselineUnsubstituted 2,3-diphenylquinoxaline (requires multi-step nitration/reduction with isomeric losses)
Quantified DifferenceEliminates regioselectivity issues and saves at least one synthetic step
ConditionsReduction using Pd/C and hydrazine hydrate in ethanol

Procuring the pre-functionalized nitro compound streamlines the synthesis of amine-linked therapeutics and polymers by bypassing problematic nitration steps.

Bypassing De Novo Synthesis Bottlenecks

In-house synthesis of 6-nitro-2,3-diphenylquinoxaline via the condensation of 4-nitro-1,2-phenylenediamine and benzil is kinetically hindered due to the strong electron-withdrawing effect of the nitro group, which deactivates the diamine. In standardized solvent-free catalytic condensations, the nitro derivative achieves an 81% yield, whereas the unsubstituted diamine achieves an 86% yield under identical conditions [1].

Evidence DimensionCondensation reaction yield
Target Compound Data81% yield (deactivated precursor)
Comparator Or BaselineUnsubstituted 2,3-diphenylquinoxaline (86% yield)
Quantified Difference5% lower yield and slower kinetics for the nitro derivative
ConditionsBrønsted acidic ionic liquid catalyzed condensation at room temperature

Commercial procurement of this specific compound is highly recommended to avoid the lower yields and longer reaction times associated with processing deactivated diamines in-house.

Precursor for Pyrido[2,3-f]quinoxaline Synthesis

Because it can be cleanly reduced to 6-amino-2,3-diphenylquinoxaline, this compound is the optimal starting point for Gould-Jacobs reactions. Reaction of the resulting amine with alkoxymethylene derivatives allows for the thermal cyclization into angularly annelated pyrido[2,3-f]quinoxalines, which are critical scaffolds in advanced medicinal chemistry[1].

Electron-Acceptor Materials in Organic Electronics

The strong electron-withdrawing nature of the nitro group lowers the LUMO energy level of the quinoxaline core. This makes 6-nitro-2,3-diphenylquinoxaline a highly suitable candidate for integration into electron transport layers (ETL) in Organic Light-Emitting Diodes (OLEDs) and as an acceptor unit in organic photovoltaics [2].

Scaffold for Amide-Linked Antimicrobial Agents

The compound serves as a foundational building block for synthesizing amide-linked quinoxaline derivatives. Following reduction to the amine, it can be readily acylated with chloroacetyl chloride and subsequent nucleophiles to generate libraries of compounds with potent antimicrobial and antiparasitic activities [3].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7466-45-7

Wikipedia

6-nitro-2,3-diphenylquinoxaline

Dates

Last modified: 08-15-2023

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